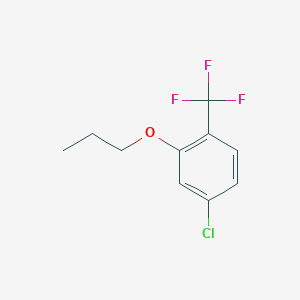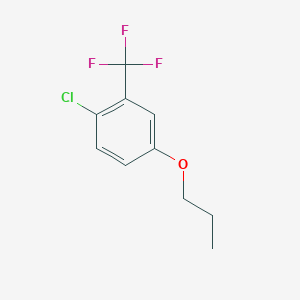
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is an organic compound with the chemical formula C11H11ClF2O. This compound is a chlorinated aromatic compound that features a benzene ring substituted with chlorine, cyclopentyloxy, and two fluorine atoms. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene typically involves the reaction of 1-chloro-2,4-difluorobenzene with cyclopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group of cyclopentanol with the chlorine atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and catalysts such as AlCl3 or FeBr3.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols (RSH) are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include amine or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function . The pathways involved depend on the specific reactions and targets within the biological or chemical system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the cyclopentyloxy group, making it less complex.
1-Chloro-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of cyclopentyloxy, leading to different reactivity and applications.
Uniqueness
1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is unique due to the presence of both cyclopentyloxy and difluorobenzene groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired.
Propriétés
IUPAC Name |
1-chloro-3-cyclopentyloxy-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c12-8-5-6-9(13)11(10(8)14)15-7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDYZDSIAORIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














